Disperse yellow 65 (C.I. 671205)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disperse yellow 65 (C.I. 671205) is a synthetic dye that is widely used in the textile industry to color polyester and other synthetic fibers. It is a yellow powder that is soluble in organic solvents but insoluble in water. Disperse yellow 65 has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.

Mecanismo De Acción

Disperse yellow 65 exerts its toxic effects by inducing oxidative stress and DNA damage in cells. It has been shown to generate reactive oxygen species (ROS) that can cause lipid peroxidation and protein oxidation. It can also cause DNA damage by forming adducts with DNA bases and inducing strand breaks.

Biochemical and Physiological Effects:

Disperse yellow 65 has been shown to cause a variety of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It can also inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. Disperse yellow 65 has been shown to cause mitochondrial dysfunction and disrupt the electron transport chain, leading to decreased ATP production and increased ROS generation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Disperse yellow 65 has several advantages as a model compound for studying the behavior of dyes in different types of materials. It is relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, its potential carcinogenicity and toxicity limit its use in certain types of experiments, particularly those involving human subjects.

Direcciones Futuras

There are several potential future directions for research on disperse yellow 65. One area of interest is the development of new methods for removing disperse dyes from wastewater. Another area of interest is the development of new materials that can effectively adsorb disperse dyes from contaminated water sources. Additionally, further research is needed to fully understand the mechanisms underlying the toxic effects of disperse yellow 65 and to identify potential strategies for mitigating these effects.

Métodos De Síntesis

Disperse yellow 65 is synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 2-chloro-5-nitrobenzenesulfonic acid to form 2-chloro-5-nitrobenzenesulfonanilide. This compound is then reacted with sodium hydroxide to form the corresponding sodium salt, which is further reacted with 4-chloro-3-nitrobenzenesulfonic acid to form the final product, disperse yellow 65.

Aplicaciones Científicas De Investigación

Disperse yellow 65 has been extensively studied for its potential applications in various fields of science. It has been used as a model compound for studying the adsorption behavior of dyes onto different types of materials. It has also been used as a probe molecule for studying the interaction of dyes with biomolecules such as proteins and DNA.

Propiedades

Número CAS |

10116-20-8 |

|---|---|

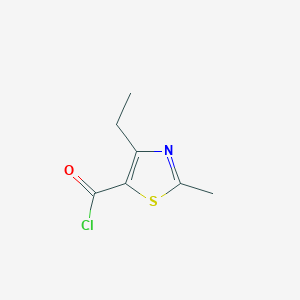

Fórmula molecular |

C21H12N2O2S |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)benzamide |

InChI |

InChI=1S/C21H12N2O2S/c24-20-14-9-5-11-16-18(14)19(23-26-16)13-8-4-10-15(17(13)20)22-21(25)12-6-2-1-3-7-12/h1-11H,(H,22,25) |

Clave InChI |

LKJGCECFTMYNBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C5C3=NSC5=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)